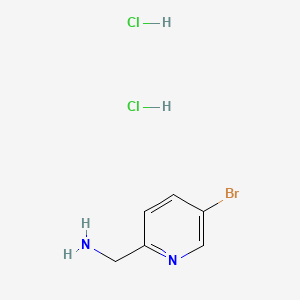

(5-Bromopyridin-2-yl)methanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromopyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERXLRGNNUPCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745358 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251953-03-3 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Bromopyridin-2-yl)methanamine dihydrochloride physical properties

An In-depth Technical Guide on the Physical Properties of (5-Bromopyridin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a halogenated aminopyridine, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom and the aminomethyl group provides reactive sites for various chemical modifications, making it a valuable scaffold in the design of novel bioactive compounds. Understanding its core physical properties is fundamental for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a summary of the known physical and chemical properties of this compound, based on currently available data.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a methanamine group at the 2-position. The dihydrochloride salt form enhances its stability and solubility in aqueous media.

Molecular Formula: C6H9BrCl2N2 Molecular Weight: 271.96 g/mol CAS Number: 127054-67-3

Quantitative Physical Data

A summary of the key physical properties is presented below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 271.96 g/mol | |

| Melting Point | 243 - 248 °C | |

| Boiling Point | 231.9 °C at 760 mmHg | |

| Flash Point | 94.1 °C | |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | |

| Enthalpy of Vaporization | 46.5±3.0 kJ/mol | |

| Refractive Index | 1.571 |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not publicly available in the cited sources. The data is typically generated through standardized analytical techniques. A general workflow for determining a key property like melting point is outlined below.

General Workflow for Melting Point Determination

The following diagram illustrates a standard workflow for determining the melting point of a solid chemical compound like this compound using a digital melting point apparatus.

Caption: Standard workflow for melting point determination.

Solubility and Storage

While specific quantitative solubility data (e.g., in mg/mL) is not consistently provided, the dihydrochloride salt form suggests good solubility in water and polar protic solvents like methanol and ethanol. It is advisable to perform small-scale solubility tests for specific applications.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate with well-defined physical properties. The data presented in this guide, particularly its molecular weight and melting point, provide a foundational basis for its use in research and development. The provided workflow for melting point determination illustrates a standard method for verifying the identity and purity of the compound. Researchers should always refer to the specific safety data sheet (SDS) provided by the supplier for comprehensive handling and safety information.

(5-Bromopyridin-2-yl)methanamine dihydrochloride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (5-Bromopyridin-2-yl)methanamine dihydrochloride, a key building block in medicinal chemistry and organic synthesis. It includes detailed information on its chemical structure, nomenclature, physicochemical properties, a representative synthetic protocol, and logical workflows for its synthesis and characterization.

Chemical Identity and Structure

This compound is a pyridinamine derivative valued for its utility in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The bromine atom on the pyridine ring serves as a versatile handle for various cross-coupling reactions, while the primary amine provides a nucleophilic site for further functionalization.

-

IUPAC Name: this compound[1]

-

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1251953-03-3 | [1][2] |

| Molecular Formula | C₆H₉BrCl₂N₂ | [1] |

| Molecular Weight | 259.96 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | White to yellow solid or powder | |

| SMILES | Cl.Cl.NCC1=NC=C(Br)C=C1 | [1] |

| Storage Conditions | Sealed in dry, room temperature |

Experimental Protocols: Synthesis

Reaction Scheme:

Materials and Reagents:

-

5-bromo-2-cyanopyridine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl) in Diethyl Ether or Dioxane

Procedure:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube is flushed with nitrogen. A suspension of Lithium Aluminum Hydride (1.2 eq) in anhydrous THF is charged into the flask.

-

Addition of Starting Material: The reaction mixture is cooled to 0 °C using an ice bath. A solution of 5-bromo-2-cyanopyridine (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: The flask is cooled again in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[3] Caution: This process is highly exothermic and generates hydrogen gas.

-

Isolation of Free Base: The resulting white precipitate (aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-Bromopyridin-2-yl)methanamine as a crude oil or solid.

-

Salt Formation: The crude amine is dissolved in a minimal amount of anhydrous diethyl ether. A solution of HCl in diethyl ether or dioxane (2.2 eq) is added dropwise with stirring. The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Visualization of Workflows

The following diagrams, generated using DOT language, illustrate the logical workflows for the synthesis and characterization of the target compound.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for the characterization of the final product.

References

Technical Guide: Structure Elucidation of (5-Bromopyridin-2-yl)methanamine dihydrochloride (CAS 1251953-03-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the compound identified by CAS number 1251953-03-3, which is (5-Bromopyridin-2-yl)methanamine dihydrochloride. The document outlines the expected analytical data and detailed experimental protocols for key spectroscopic and crystallographic techniques. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted and analogous data to serve as a reference for researchers undertaking its synthesis and characterization.

Compound Identification

| CAS Number | 1251953-03-3[1][2] |

| Chemical Name | This compound[1] |

| Molecular Formula | C₆H₉BrCl₂N₂[1] |

| Molecular Weight | 259.96 g/mol [1] |

| Chemical Structure |  |

Spectroscopic and Crystallographic Data

Disclaimer: The following tables present predicted or analogous data based on the chemical structure of (5-Bromopyridin-2-yl)methanamine and related compounds, due to the absence of publicly available experimental spectra and crystallographic data for CAS 1251953-03-3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~8.6 | d | ~2.4 | H-6 |

| ~8.0 | dd | ~8.5, 2.4 | H-4 |

| ~7.5 | d | ~8.5 | H-3 |

| ~4.0 | s | - | -CH₂- |

| ~8.5 (broad s) | s | - | -NH₃⁺ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~122 | C-5 (C-Br) |

| ~121 | C-3 |

| ~45 | -CH₂- |

Mass Spectrometry (MS)

The mass spectrum of the dihydrochloride salt would typically be obtained for the free base, (5-Bromopyridin-2-yl)methanamine (C₆H₇BrN₂), after in-source fragmentation or by analyzing the free base directly.

Table 3: Predicted Mass Spectrometry Data for the Free Base

| m/z | Ion | Notes |

| 186/188 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1)[3] |

| 171/173 | [M-NH]⁺ | Loss of the amino group |

| 107 | [M-Br]⁺ | Loss of the Bromine atom |

| 92 | [C₅H₄N-CH₂]⁺ | Fragmentation of the pyridine ring |

X-ray Crystallography

No public crystallographic data for CAS 1251953-03-3 is available. A successful single-crystal X-ray diffraction experiment would provide the following key parameters.

Table 4: Expected X-ray Crystallography Data

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Bond Lengths | Precise interatomic distances (e.g., C-N, C-Br, C-C) |

| Bond Angles | Precise angles between atoms |

| Torsion Angles | Conformation of the molecule in the solid state |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-64 (adjust for desired signal-to-noise)

-

Relaxation Delay: 2-5 s

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 5-10 s

-

Spectral Width: 0-180 ppm

-

Temperature: 298 K

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (or the free base) in a suitable solvent (e.g., methanol, acetonitrile).

Electrospray Ionization (ESI) Mass Spectrometry:

-

Ionization Mode: Positive ion mode

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

-

Capillary Voltage: 3-5 kV

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument

-

Drying Gas: Nitrogen, at a temperature of 200-350 °C

-

Mass Range: m/z 50-500

X-ray Crystallography

Crystal Growth:

-

Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., water/ethanol, methanol).

-

Employ a slow evaporation or vapor diffusion technique to promote the growth of single crystals.

Data Collection and Structure Solution:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of a novel chemical entity like this compound.

References

Unraveling the Molecular Mechanisms of (5-Bromo-2-pyridinyl)methylamine: A Technical Guide

Disclaimer: Direct experimental data on the mechanism of action for (5-Bromo-2-pyridinyl)methylamine is not available in the current body of scientific literature. This guide, therefore, presents a comprehensive analysis based on the well-documented biological activities of structurally analogous bromopyridine derivatives. The information provided herein is intended for researchers, scientists, and drug development professionals to infer potential mechanisms of action and guide future research.

Core Inferred Mechanisms of Action

Based on the activities of closely related compounds, two primary mechanisms of action are proposed for (5-Bromo-2-pyridinyl)methylamine: inhibition of Lysyl Oxidase-Like 2 (LOXL2) and inhibition of protein kinases .

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Structurally similar aminomethylpyridine derivatives have been identified as potent inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase.[1] LOXL2 plays a critical role in the cross-linking of collagen and elastin, which is essential for the structural integrity of the extracellular matrix (ECM). Dysregulation of LOXL2 activity is implicated in fibrotic diseases and cancer progression.

The proposed mechanism involves the aminomethyl group of the pyridine derivative interacting with the active site of LOXL2, thereby preventing its catalytic activity. This inhibition can be either reversible or irreversible, depending on the specific chemical nature of the inhibitor.

Signaling Pathway for LOXL2 in Extracellular Matrix Remodeling

Caption: Proposed inhibitory action of (5-Bromo-2-pyridinyl)methylamine on the LOXL2 pathway.

Protein Kinase Inhibition

Derivatives of 2-amino-5-bromopyridine are foundational in the synthesis of numerous potent protein kinase inhibitors.[2] These inhibitors are crucial in oncology and immunology, targeting kinases that are often dysregulated in disease states. Key kinase targets for related bromopyridine compounds include Cyclin-Dependent Kinases (CDKs) and Colony-Stimulating Factor 1 Receptor (CSF1R).

The mechanism of kinase inhibition typically involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

General Kinase Inhibition Signaling Pathway

Caption: General mechanism of kinase inhibition by blocking the ATP-binding site.

Quantitative Data on Structurally Related Compounds

The following table summarizes the inhibitory activities of key structural analogs of (5-Bromo-2-pyridinyl)methylamine.

| Compound Class | Specific Compound Example | Target | Assay Type | IC50 | Reference |

| Aminomethylpyridine Derivatives | (2-chloropyridin-4-yl)methanamine | LOXL2 | Amplex Red assay | 126 nM | [3][4] |

| Pyrimido[4,5-d]pyrimidine Derivatives | Compound 7f | CDK2 | Biochemical Assay | 0.05 µM | [5] |

| Pyrimido[4,5-d]pyrimidine Derivatives | Compound 7e | CDK2 | Biochemical Assay | 0.25 µM | [5] |

| Pyrimido[4,5-d]pyrimidine Derivatives | Compound 7a | CDK2 | Biochemical Assay | 0.31 µM | [5] |

| Pyridopyrimidine Derivatives | Compound 5 | EGFR | Enzyme inhibition assay | 9.27 µM | [6] |

| Pyridopyrimidine Derivatives | Compound 5 | CDK4/cyclin D1 | Enzyme inhibition assay | 7.69 µM | [6] |

| CSF1R/KIT Inhibitor | Pexidartinib | CSF1R | Enzymatic Assay | 13 nM | [7] |

| CSF1R/KIT Inhibitor | Pexidartinib | KIT | Enzymatic Assay | 27 nM | [7] |

Experimental Protocols for Key Assays

Detailed methodologies for the primary assays used to determine the biological activity of related pyridine derivatives are outlined below.

LOXL2 Inhibition Assay (Amplex Red Method)

This assay quantifies the inhibition of H₂O₂ production, a byproduct of the LOXL2-catalyzed oxidative deamination of a substrate.[3]

Experimental Workflow for LOXL2 Inhibition Assay

Caption: Workflow for a typical LOXL2 inhibition assay using the Amplex Red method.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human LOXL2 enzyme, a suitable substrate (e.g., 1,5-diaminopentane), Amplex Red reagent, and horseradish peroxidase (HRP) in an appropriate assay buffer. The inhibitor compound, (5-Bromo-2-pyridinyl)methylamine, should be serially diluted in DMSO.

-

Incubation: In a 96-well plate, add the LOXL2 enzyme to each well. Then, add the serially diluted inhibitor or DMSO (as a vehicle control). Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, Amplex Red reagent, and HRP to each well.

-

Signal Detection: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The H₂O₂ produced by LOXL2 activity reacts with the Amplex Red reagent in the presence of HRP to generate the fluorescent product, resorufin.

-

Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration. The data is then fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce LOXL2 activity by 50%.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Experimental Workflow for Kinase Inhibition Assay

References

- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of CSF1R and KIT With Pexidartinib Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (5-Bromopyridin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for (5-Bromopyridin-2-yl)methanamine. This compound is a valuable building block in medicinal chemistry and materials science, necessitating a thorough understanding of its structural and synthetic characteristics. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines predicted spectroscopic values with established synthetic methodologies for related compounds.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (5-Bromopyridin-2-yl)methanamine. These values are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.60 | d | ~2.0 | H-6 |

| ~7.80 | dd | ~8.5, 2.5 | H-4 |

| ~7.30 | d | ~8.5 | H-3 |

| ~3.90 | s | - | -CH₂- |

| ~1.80 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-2 |

| ~152.0 | C-6 |

| ~141.0 | C-4 |

| ~122.0 | C-3 |

| ~119.0 | C-5 |

| ~48.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3250 | Medium, Broad | N-H Stretch | Primary Amine |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| 1650-1580 | Medium | N-H Bend | Primary Amine |

| 1600-1450 | Medium to Strong | C=C and C=N Stretch | Pyridine Ring |

| 1050-1000 | Strong | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data [1]

| Adduct | m/z |

| [M+H]⁺ | 186.98654 |

| [M+Na]⁺ | 208.96848 |

| [M-H]⁻ | 184.97198 |

| [M]⁺ | 185.97871 |

Synthetic Protocol

The synthesis of (5-Bromopyridin-2-yl)methanamine can be effectively achieved through the reduction of 2-cyano-5-bromopyridine. The following protocol is a representative procedure based on methodologies reported for the reduction of analogous halogenated cyanopyridines.

Experimental Protocol: Reduction of 2-Cyano-5-bromopyridine

1. Materials and Equipment:

-

2-Cyano-5-bromopyridine

-

Palladium on charcoal (5% Pd)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen gas (H₂) supply

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon or Parr shaker)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

2. Procedure:

-

In a round-bottom flask, dissolve 2-cyano-5-bromopyridine in methanol.

-

Carefully add a catalytic amount of 5% palladium on charcoal to the solution.

-

Add concentrated hydrochloric acid to the mixture.

-

Secure the flask to the hydrogenation apparatus and purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm or as appropriate for the apparatus) at room temperature.

-

Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter pad with methanol.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the hydrochloride salt of (5-Bromopyridin-2-yl)methanamine.

-

The free amine can be obtained by neutralization with a suitable base and subsequent extraction.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic and characterization workflow for (5-Bromopyridin-2-yl)methanamine.

Caption: Synthetic workflow for (5-Bromopyridin-2-yl)methanamine.

Caption: Logical workflow for product characterization.

References

Technical Guide: Solubility Profile of (5-Bromopyridin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-2-yl)methanamine dihydrochloride is a pyridinemethanamine derivative that holds potential as a building block in medicinal chemistry and drug discovery. A thorough understanding of its solubility profile is critical for its application in pharmaceutical development, including formulation, bioavailability, and overall therapeutic efficacy. As a dihydrochloride salt, it is anticipated to exhibit significantly different solubility characteristics compared to its free base form, particularly in aqueous media.

This technical guide provides a comprehensive overview of the expected solubility properties of this compound and outlines a general experimental framework for determining its solubility profile. Due to the limited availability of specific quantitative solubility data in published literature, this document serves as a practical resource for researchers to generate and interpret solubility data for this compound.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₆H₉BrCl₂N₂ |

| Molecular Weight | 259.96 g/mol |

| CAS Number | 1251953-03-3 |

| Appearance | Typically a solid |

| IUPAC Name | (5-bromopyridin-2-yl)methanamine;dihydrochloride |

Expected Solubility Profile

The presence of the dihydrochloride salt in this compound is the primary determinant of its solubility. The protonation of the two basic nitrogen atoms in the molecule to form the hydrochloride salt significantly increases its polarity. This enhanced polarity facilitates favorable interactions with polar solvents, most notably water.

In general, amine hydrochloride salts exhibit greater aqueous solubility compared to their corresponding free bases.[1][2] This is because the ionic nature of the salt allows for strong ion-dipole interactions with water molecules, overcoming the intermolecular forces of the crystal lattice.

The solubility of this compound is expected to be:

-

High in aqueous solutions: Including water, buffers, and physiological media.

-

Limited in non-polar organic solvents: Such as hexane and toluene.

-

Variable in polar aprotic solvents: Such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), where it may exhibit moderate to high solubility.

-

Generally soluble in polar protic solvents: Such as methanol and ethanol, although the presence of the chloride counter-ions may influence the overall solubility compared to the free base.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Vials for sample analysis

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibrate the samples in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the samples to stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using known concentrations of this compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

-

Data Presentation Template

The following table provides a template for recording and presenting the experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Water | 25 | HPLC-UV | |

| PBS (pH 7.4) | 25 | HPLC-UV | |

| Ethanol | 25 | HPLC-UV | |

| Methanol | 25 | HPLC-UV | |

| DMSO | 25 | HPLC-UV | |

| Water | 37 | HPLC-UV | |

| PBS (pH 7.4) | 37 | HPLC-UV |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound is directly involved in specific signaling pathways. Its primary utility is likely as a synthetic intermediate in the development of more complex, biologically active molecules. The biological activities of any resulting derivatives would then determine their interactions with cellular signaling pathways.

Conclusion

References

Navigating the Synthesis and Potential of 2-Aminomethyl-5-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethyl-5-bromopyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a reactive aminomethyl group and a bromine atom on the pyridine ring, makes it a valuable building block for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents, while the aminomethyl group provides a site for amide bond formation or other nucleophilic reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Aminomethyl-5-bromopyridine, based on available literature for this compound and its close analogs.

While direct literature on 2-Aminomethyl-5-bromopyridine is limited, its synthesis can be logically derived from established chemical transformations of related pyridine compounds. This guide will focus on a proposed synthetic pathway, detailing the necessary experimental protocols and expected outcomes.

Proposed Synthesis of 2-Aminomethyl-5-bromopyridine

The most plausible synthetic route to 2-Aminomethyl-5-bromopyridine involves a two-step process starting from the commercially available 2-amino-5-bromopyridine. The first step is the conversion of the amino group to a cyano group, followed by the reduction of the cyano group to an aminomethyl group.

Step 1: Synthesis of 5-Bromo-2-cyanopyridine

The synthesis of 5-bromo-2-cyanopyridine from 2-amino-5-bromopyridine can be achieved through a diazotization reaction followed by cyanation. An alternative and potentially higher-yielding method involves a three-step, one-pot reaction using a dehydrating agent.[1]

Experimental Protocol:

A detailed experimental protocol for the synthesis of 5-bromo-2-cyanopyridine is outlined below, based on a reported method.[1]

Materials:

-

2-amino-5-bromopyridine

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (CH2Cl2)

-

Pyridine

-

Ice

-

Water

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a mixture of 5-bromopicolinamide in dry toluene, add phosphorus oxychloride.

-

Heat the mixture to reflux for 2 hours.

-

Pour the mixture into ice/water and basify to pH 12 with 2N NaOH.

-

Extract the resulting mixture with ethyl acetate.

-

Wash the organic phase with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Quantitative Data:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume/Mass |

| 5-bromopicolinamide | 201.02 | 0.288 mol | 58 g |

| Phosphorus oxychloride | 153.33 | 0.720 mol | 111 g |

| Toluene | - | - | 300 mL |

Table 1: Reagents and quantities for the synthesis of 5-bromo-2-cyanopyridine.

Step 2: Reduction of 5-Bromo-2-cyanopyridine to 2-Aminomethyl-5-bromopyridine

The reduction of the 2-cyano group to a 2-aminomethyl group can be accomplished through catalytic hydrogenation. This is a common and effective method for the reduction of nitriles to primary amines.[2][3]

Experimental Protocol:

The following is a general procedure for the catalytic reduction of a cyanopyridine derivative.[2]

Materials:

-

5-Bromo-2-cyanopyridine

-

5% Palladium on charcoal (Pd/C)

-

Methanol

-

Concentrated hydrochloric acid (HCl)

-

Hydrogen gas (H2)

-

Celite or another filtration aid

Procedure:

-

In a reaction vessel, combine 5-bromo-2-cyanopyridine, 5% palladium on charcoal, methanol, and concentrated hydrochloric acid.

-

Stir the mixture at room temperature under an atmosphere of hydrogen (1 atm).

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, filter the mixture through Celite and wash the filter cake with methanol and water.

-

Evaporate the solvent from the filtrate to obtain the hydrochloride salt of 2-aminomethyl-5-bromopyridine.

Quantitative Data:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume/Mass |

| 3-chloro-2-cyano-5-trifluoromethylpyridine (analogous starting material) | 206.56 | - | 5.1 g |

| 5% Palladium on charcoal | - | - | 5.1 mg as Pd metal |

| Methanol | - | - | - |

| Concentrated Hydrochloric Acid | - | - | 2.5 mL |

Table 2: Reagents and quantities for the reduction of a cyanopyridine derivative. Note: This data is for an analogous reaction and should be adapted for 5-bromo-2-cyanopyridine.[2]

Visualizing the Synthetic Workflow

The proposed synthetic pathway for 2-Aminomethyl-5-bromopyridine can be visualized as follows:

Caption: Proposed two-step synthesis of 2-Aminomethyl-5-bromopyridine.

Potential Applications in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[4][5][6] The structural motifs present in 2-Aminomethyl-5-bromopyridine suggest its potential as a valuable intermediate in the development of novel drugs.

The 2-aminopyridine core is a key component in numerous biologically active compounds with activities including antibacterial, anticancer, and anti-inflammatory properties.[4][7] The aminomethyl group at the 2-position allows for the facile introduction of various side chains and pharmacophores through amide coupling or other synthetic transformations.

The bromine atom at the 5-position is particularly significant as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of aryl and heteroaryl groups, allowing for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

The logical relationship for the utility of 2-Aminomethyl-5-bromopyridine in a drug discovery workflow can be visualized as follows:

Caption: Role of 2-Aminomethyl-5-bromopyridine in a drug discovery workflow.

Conclusion

References

- 1. caod.oriprobe.com [caod.oriprobe.com]

- 2. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 3. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

The Pivotal Physicochemical Properties of Bromopyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: Bromopyridine derivatives represent a cornerstone class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of a bromine atom on the pyridine ring dramatically influences the molecule's physicochemical properties and reactivity. This, in turn, dictates its behavior in biological systems and its suitability for various applications, particularly in drug development where properties like solubility, lipophilicity, and basicity are paramount for absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth analysis of the core physicochemical properties of bromopyridine derivatives, detailed experimental protocols for their determination, and a look into their role in modulating critical biological pathways.

Core Physicochemical Properties of Bromopyridine Isomers

The position of the bromine atom (at C2, C3, or C4) relative to the ring nitrogen fundamentally alters the electronic distribution within the pyridine ring, leading to significant variations in the physicochemical properties of the three main isomers. These differences are crucial for medicinal chemists when selecting the appropriate starting material for a synthetic campaign.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, providing a clear comparison for researchers.

Table 1: General and Physical Properties of Bromopyridine Isomers

| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |

| Molecular Formula | C₅H₄BrN[1] | C₅H₄BrN[1] | C₅H₄BrN |

| Molar Mass ( g/mol ) | 158.00[1][2] | 157.998[3] | 158.00[3] |

| Appearance | Colorless liquid[1] | Colorless liquid[3] | Hygroscopic solid[3] |

| Melting Point (°C) | Not applicable (Liquid at RT) | -27[3] | 55-58[3] |

| Boiling Point (°C) | 192-194[1][3] | 173[3][4] | 185-187[3] |

| Density (g/mL @ 25°C) | 1.657[2][3] | 1.640[3] | Not applicable (Solid) |

Table 2: Key Physicochemical Parameters for Drug Discovery

| Parameter | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |

| pKa (of conjugate acid) | 0.71[2][3] | 2.84[3] | 3.5[3] |

| Water Solubility | Slightly miscible[1][3] (20 g/L)[2] | Slightly miscible[3] | Soluble[3] |

| Calculated logP | 1.4 | 1.6 | 1.2 |

Note: logP values are calculated estimates as experimental values can vary. The trend is generally what is of interest.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible measurement of physicochemical properties is critical. Below are detailed methodologies for determining the key parameters discussed.

Determination of Melting Point (for solids)

The capillary method is a standard and widely used technique for determining the melting point of a crystalline solid.[5]

-

Principle: A small, powdered sample of the pure compound is heated slowly at a controlled rate. The temperature range from the first sign of melting (first drop of liquid) to the completion of melting (all solid turns to liquid) is recorded. Pure compounds typically exhibit a sharp melting range of 1-2°C.[1]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Fisher-Johns), glass capillary tubes (sealed at one end).[1]

-

Methodology:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered. Tap the open end of a capillary tube into the powder to load a small amount of the sample.[1][3]

-

Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be 2-3 mm for an accurate reading.[3]

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus.[3]

-

Heating: If the approximate melting point is unknown, perform a rapid initial heating to estimate the range. For an accurate measurement, set the apparatus to heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[3]

-

Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound.

-

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured with a pH meter after each addition of titrant. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.

-

Apparatus: pH meter with a combination glass electrode, burette, stirrer.

-

Methodology:

-

Preparation: Prepare a solution of the bromopyridine derivative of known concentration (e.g., 0.01 M) in carbonate-free water.

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration: Place the pH electrode in the sample solution and begin stirring. Add small, precise increments of a standardized strong acid (e.g., HCl) from the burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which can be found by calculating the first derivative of the curve.

-

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is the "gold standard" for determining the partition coefficient (logP for neutral compounds) or distribution coefficient (logD for ionizable compounds at a specific pH).[6]

-

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD). After reaching equilibrium, the concentration of the compound in each phase is measured.

-

Apparatus: Vials, orbital shaker, centrifuge, HPLC-UV or LC-MS system.

-

Methodology:

-

Pre-saturation: Vigorously mix n-octanol and the aqueous buffer (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[6]

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated buffer.

-

Equilibration: Shake the vials vigorously for a set period (e.g., 1-4 hours) to allow the compound to partition and reach equilibrium.[7][8]

-

Phase Separation: Centrifuge the vials to ensure a clear separation of the n-octanol and aqueous layers.[8]

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV or LC-MS method with a calibration curve.

-

Calculation: The logD is calculated using the following equation: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )[8]

-

Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.

-

Apparatus: Vials, orbital shaker, centrifuge, filtration system (e.g., syringe filters), HPLC-UV or LC-MS system.

-

Methodology:

-

Sample Preparation: Add an excess of the solid test compound to a vial containing the desired solvent (e.g., PBS at pH 7.4).[9]

-

Equilibration: Seal the vials and shake them at a constant temperature for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Filtration: Carefully filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.[9]

-

Quantification: Analyze the clear filtrate by HPLC-UV or LC-MS against a standard calibration curve to determine the compound's concentration.[2]

-

Reporting: The solubility is reported in units such as µg/mL or µM at the specified temperature and pH.[2]

-

Biological Relevance: Bromopyridines in Kinase Inhibition

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapy.[10][11] Bromopyridine and its related derivatives (like bromopyrimidines) are crucial synthetic intermediates for creating these inhibitors.[4]

A prominent example is the role of such scaffolds in inhibitors of Bruton's Tyrosine Kinase (BTK) . BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation and survival.[4] Dysregulation of this pathway is implicated in various B-cell malignancies.

Conclusion

The physicochemical properties of bromopyridine derivatives are not merely academic data points; they are critical parameters that guide synthetic strategy and predict the ultimate success of a molecule in a biological context. The position of the bromine atom dictates the molecule's pKa, solubility, and lipophilicity, all of which have profound implications for drug development. A thorough understanding of these properties, coupled with robust and standardized experimental protocols for their measurement, empowers researchers to make informed decisions, accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. westlab.com [westlab.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. enamine.net [enamine.net]

- 8. Shake Flask LogD | Domainex [domainex.co.uk]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of (5-Bromopyridin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-2-yl)methanamine is a key building block in pharmaceutical research and development. Understanding its stability and degradation pathways is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and drug products. This technical guide provides a comprehensive overview of the known stability profile of (5-Bromopyridin-2-yl)methanamine, outlines potential degradation pathways based on its chemical structure, and offers detailed experimental protocols for conducting forced degradation studies. While specific quantitative data for this compound is not extensively available in public literature, this guide provides a framework for establishing its stability profile.

Chemical Profile and General Stability

(5-Bromopyridin-2-yl)methanamine, with the chemical formula C₆H₇BrN₂, is a substituted pyridine derivative.[1][2] Safety data sheets and general chemical information indicate that the compound is stable under recommended storage conditions.

Table 1: General Stability and Storage of (5-Bromopyridin-2-yl)methanamine

| Parameter | Recommendation/Information | Source |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Protect from light and moisture.[3][4] | AK Scientific, Inc., Santa Cruz Biotechnology |

| Incompatible Materials | Strong oxidizing agents, strong acids.[5] | ChemicalBook |

| Hazardous Decomposition Products | Under combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[5][6] | Fisher Scientific, ChemicalBook |

Potential Degradation Pathways

Based on the functional groups present in (5-Bromopyridin-2-yl)methanamine (a primary amine and a bromopyridine ring), several degradation pathways can be postulated under stress conditions. These pathways are critical for identifying potential impurities that may arise during manufacturing, storage, or administration.

Oxidative Degradation

The primary amine group is susceptible to oxidation, which can lead to the formation of an imine, and subsequently, the corresponding aldehyde or carboxylic acid at the 2-position of the pyridine ring. The pyridine ring itself can also be oxidized, particularly under harsh conditions, leading to N-oxide formation or ring opening.

References

- 1. (5-Bromopyridin-2-yl)methanamine | C6H7BrN2 | CID 49761678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. aksci.com [aksci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 2-Amino-5-bromopyridine(1072-97-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

Predicted ¹H NMR Spectrum of (5-Bromopyridin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-Bromopyridin-2-yl)methanamine. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities, supported by a generalized experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for (5-Bromopyridin-2-yl)methanamine is summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring and typical chemical shift values for aminomethyl groups. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen, along with the electron-donating effect of the aminomethyl group, influence the chemical shifts of the aromatic protons.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.5 | Doublet (d) | ~2.0 | 1H |

| H-4 | ~7.8 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |

| H-3 | ~7.3 | Doublet (d) | ~8.5 | 1H |

| -CH₂- | ~3.9 | Singlet (s) | N/A | 2H |

| -NH₂ | ~1.8 | Broad Singlet (br s) | N/A | 2H |

Structural and Spectral Correlation

The following diagram illustrates the structure of (5-Bromopyridin-2-yl)methanamine and the predicted correlation between each unique proton and its corresponding signal in the ¹H NMR spectrum.

Caption: Correlation of protons in (5-Bromopyridin-2-yl)methanamine to their predicted ¹H NMR signals.

Detailed Rationale for Predictions

-

Aromatic Protons (H-3, H-4, H-6): The pyridine ring protons are in the aromatic region (7.0-9.0 ppm).

-

H-6: This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded and appear at the highest chemical shift, predicted around 8.5 ppm. It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the bromine at the 5-position and is predicted to be around 7.8 ppm.

-

H-3: This proton is coupled to H-4, appearing as a doublet. It is the most upfield of the aromatic protons, with a predicted chemical shift of approximately 7.3 ppm.

-

-

Methylene Protons (-CH₂-): These protons are in a benzylic-like position, attached to the pyridine ring. Their chemical shift is expected to be around 3.9 ppm. They are predicted to appear as a singlet as coupling to the neighboring amine protons is often not observed due to rapid exchange.

-

Amine Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature.[1] They typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. A predicted range is between 1.5 and 2.5 ppm. These protons can be exchanged with deuterium by adding D₂O to the sample, which would cause their signal to disappear, confirming their assignment.[1]

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a generalized, detailed methodology for acquiring the ¹H NMR spectrum of (5-Bromopyridin-2-yl)methanamine.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of (5-Bromopyridin-2-yl)methanamine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the -NH₂ protons.

-

Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[2]

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.

-

The sample temperature is typically maintained at 25 °C (298 K).

3. Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key acquisition parameters to be set include:

-

Spectral Width: Typically 12-16 ppm to ensure all signals are observed.

-

Pulse Angle: A 90° pulse is commonly used for quantitative measurements.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed.

-

Fourier Transform: The FID is converted from the time domain to the frequency domain.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm.

5. Further Experiments (Optional):

-

2D COSY (Correlation Spectroscopy): This experiment can be performed to confirm the coupling relationships between protons, particularly within the pyridine ring.

-

D₂O Exchange: A drop of deuterium oxide (D₂O) is added to the NMR tube, and the ¹H NMR spectrum is re-acquired. The disappearance of the -NH₂ signal would confirm its assignment.[1]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of (5-Bromopyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (5-Bromopyridin-2-yl)methanamine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of 5-aryl-2-(aminomethyl)pyridine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[1][2] For a substrate like (5-Bromopyridin-2-yl)methanamine, this reaction allows for the introduction of diverse aryl and heteroaryl moieties at the 5-position of the pyridine ring.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between (5-Bromopyridin-2-yl)methanamine and an arylboronic acid in the presence of a base and a suitable solvent system.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Yields

While specific quantitative data for the Suzuki coupling of (5-Bromopyridin-2-yl)methanamine is not extensively documented in readily available literature, the following tables summarize typical reaction conditions and yields for structurally analogous bromopyridine derivatives. These examples provide a strong predictive framework for the successful coupling of (5-Bromopyridin-2-yl)methanamine.

Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [3][4]

Note: These conditions are for a related, but different, substrate and should be considered as a starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 72 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 68 |

Table 2: Suzuki Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids [5]

Note: This table illustrates an alternative set of conditions for a related substrate.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | Reflux (~85-90) | 8-12 | 88 |

| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | Reflux (~85-90) | 8-12 | 92 |

| 3 | 3-Anisylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | Reflux (~85-90) | 8-12 | 85 |

Experimental Workflow and Signaling Pathways

The workflow for a typical Suzuki coupling reaction is outlined below. It involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent work-up and purification.

Caption: Experimental workflow for the Suzuki coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are detailed experimental protocols for the palladium-catalyzed cross-coupling of (5-Bromopyridin-2-yl)methanamine, adapted from procedures for structurally similar compounds.[3][4]

Protocol 1: General Procedure using Pd(PPh₃)₄ in Dioxane/Water

Materials:

-

(5-Bromopyridin-2-yl)methanamine (1.0 eq)

-

Arylboronic acid (1.1-1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-2.5 eq)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask, add (5-Bromopyridin-2-yl)methanamine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

-

Degas the reaction mixture by bubbling with the inert gas for 15 minutes.

-

Heat the reaction mixture to 90-95 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(aminomethyl)pyridine.

Protocol 2: Alternative Procedure using Pd(OAc)₂ in Isopropanol/Water

Materials:

-

(5-Bromopyridin-2-yl)methanamine (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Isopropanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve (5-Bromopyridin-2-yl)methanamine (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of isopropanol and water (e.g., 2:1 ratio, 10 mL isopropanol and 5 mL water for a 1 mmol scale).[5]

-

Add potassium carbonate (2.0 eq) and palladium(II) acetate (0.03 eq, 3 mol%).[5]

-

Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[5]

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, remove the isopropanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield the final product.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the arylation of (5-Bromopyridin-2-yl)methanamine. The protocols provided, based on closely related structures, offer a solid foundation for the synthesis of a diverse library of 5-aryl-2-(aminomethyl)pyridine derivatives. These compounds are valuable for further investigation in various fields, particularly in the development of new therapeutic agents. Researchers should consider that optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best results for specific arylboronic acid coupling partners.

References

- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocol for Buchwald-Hartwig Amination of (5-Bromopyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceuticals.[2] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of (5-Bromopyridin-2-yl)methanamine, a key building block for various biologically active compounds. The protocol is based on established methodologies for the amination of structurally similar bromopyridines.[3][4]

Reaction Principle

The Buchwald-Hartwig amination of (5-Bromopyridin-2-yl)methanamine involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through a sequence of key steps:[3][5]

-

Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-bromine bond of (5-Bromopyridin-2-yl)methanamine to form a Pd(II) complex.

-

Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1][2]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and needs to be optimized for specific substrates.[3]

Experimental Protocol

This protocol provides a general methodology for the Buchwald-Hartwig amination of (5-Bromopyridin-2-yl)methanamine with a generic primary or secondary amine.

Materials:

-

(5-Bromopyridin-2-yl)methanamine (1.0 equiv)

-

Amine (primary or secondary, 1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, dppp; 2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.2 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[2]

-

Reagent Addition: Under a positive pressure of the inert gas, add the base, followed by (5-Bromopyridin-2-yl)methanamine, and then the amine coupling partner.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reactant.

-

Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath or heating mantle.[3][4]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification: The crude product can be purified by flash column chromatography on silica gel.[6]

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions that can be used as a starting point for the optimization of the Buchwald-Hartwig amination of (5-Bromopyridin-2-yl)methanamine. Yields are highly dependent on the specific amine coupling partner and require empirical determination.

| Component | Example Reagents | Typical Loading (mol% or equiv) |

| Aryl Halide | (5-Bromopyridin-2-yl)methanamine | 1.0 equiv |

| Amine | Primary or Secondary Amine | 1.2 - 1.5 equiv |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 5 mol% |

| Ligand | Xantphos, BINAP, dppp | 2 - 10 mol% |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.2 equiv |

| Solvent | Toluene, Dioxane | - |

| Temperature | - | 80 - 110 °C |

| Time | - | 1 - 24 h |

Mandatory Visualizations

Buchwald-Hartwig Amination Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for (5-Bromopyridin-2-yl)methanamine in Organometallic Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-2-yl)methanamine is a versatile bidentate N,N-ligand with significant potential in organometallic catalysis. Its structure, featuring a pyridine ring and a primary amine separated by a methylene bridge, allows for the formation of stable five-membered chelate rings with various transition metals. The presence of a bromine atom on the pyridine ring offers a site for further functionalization, making this ligand an attractive building block for the synthesis of more complex catalytic systems. These application notes provide an overview of the potential uses of (5-Bromopyridin-2-yl)methanamine as a ligand in palladium-catalyzed cross-coupling reactions and rhodium/iridium-catalyzed transfer hydrogenation, complete with detailed experimental protocols and representative data based on analogous systems.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The combination of (5-Bromopyridin-2-yl)methanamine with a palladium precursor is anticipated to form a highly active catalyst for Suzuki-Miyaura cross-coupling reactions. The ligand's electron-donating aminomethyl and pyridine moieties can stabilize the palladium center throughout the catalytic cycle, promoting efficient oxidative addition, transmetalation, and reductive elimination. This catalytic system is expected to be effective for the coupling of a wide range of aryl halides with arylboronic acids.

Representative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids using a palladium complex of a related N-diphenylphosphanyl-2-aminopyridine ligand. This data provides an indication of the expected performance of a catalyst system incorporating (5-Bromopyridin-2-yl)methanamine.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Phenylboronic acid | 1 | Toluene | K₃PO₄ | 100 | 12 | 95 |

| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 1 | Toluene | K₃PO₄ | 100 | 12 | 92 |

| 3 | 2-Chloropyridine | Phenylboronic acid | 2 | Dioxane | Cs₂CO₃ | 110 | 16 | 88 |

| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 1 | Toluene | K₃PO₄ | 100 | 8 | 98 |

| 5 | 4-Chloroacetophenone | 4-Tolylboronic acid | 1.5 | Dioxane | K₂CO₃ | 100 | 14 | 90 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

(5-Bromopyridin-2-yl)methanamine

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Argon or Nitrogen gas

-

Standard Schlenk line glassware

Procedure:

-

Catalyst Pre-formation (in situ):

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and (5-Bromopyridin-2-yl)methanamine (0.012 mmol, 1.2 mol%).

-

Add 2 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

-

-

Reaction Setup:

-

To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Add the remaining anhydrous 1,4-dioxane (3 mL).

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-